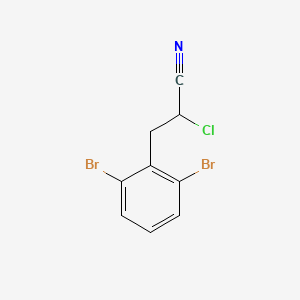
2-Chloro-3-(2,6-dibromophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(2,6-dibromophenyl)propanenitrile is an organic compound with the molecular formula C9H6Br2ClN It is a derivative of propanenitrile, featuring chloro and dibromo substitutions on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,6-dibromophenyl)propanenitrile typically involves the reaction of 2,6-dibromobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(2,6-dibromophenyl)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
2-Chloro-3-(2,6-dibromophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(2,6-dibromophenyl)propanenitrile involves its interaction with specific molecular targets. The chloro and dibromo substitutions on the phenyl ring can influence its binding affinity and reactivity with enzymes or receptors. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(2,6-dibromophenyl)propanal
- 2-Chloro-3-(2,6-dibromophenyl)propanoic acid
- 2-Chloro-3-(2,6-dibromophenyl)propanol
Uniqueness
2-Chloro-3-(2,6-dibromophenyl)propanenitrile is unique due to its specific combination of chloro and dibromo substitutions along with the nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H6Br2ClN |
|---|---|
Peso molecular |
323.41 g/mol |
Nombre IUPAC |
2-chloro-3-(2,6-dibromophenyl)propanenitrile |
InChI |
InChI=1S/C9H6Br2ClN/c10-8-2-1-3-9(11)7(8)4-6(12)5-13/h1-3,6H,4H2 |
Clave InChI |
NUDXDNLQMDYTBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)CC(C#N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



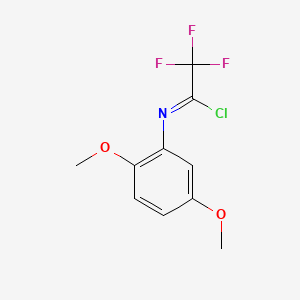
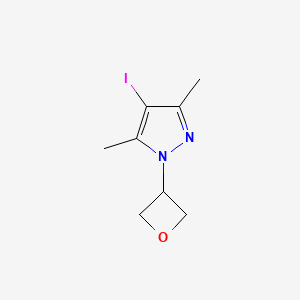



![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)
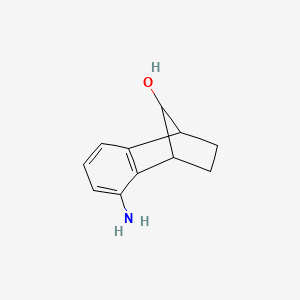

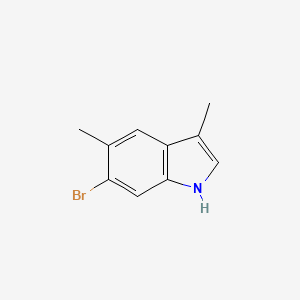
![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)
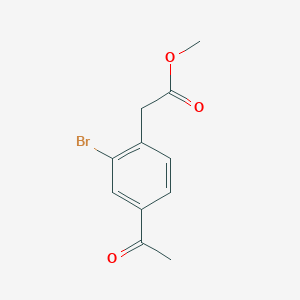
![[(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)
